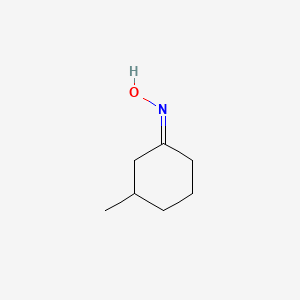

3-Methylcyclohexanone oxime

Description

Contextualization within Oxime Chemistry and Cyclic Ketoxime Derivatives

O-Substituted oximes, characterized by the C=N-O functional group, are a well-established class of compounds in organic synthesis. They are prized for their stability and diverse reactivity. Among these, cyclic ketoxime derivatives, such as 3-methylcyclohexanone (B152366) oxime, are of particular interest due to their role as precursors to valuable industrial products. vulcanchem.com

The parent compound, cyclohexanone (B45756) oxime, is a crucial intermediate in the production of caprolactam, the monomer for nylon-6. vulcanchem.com 3-Methylcyclohexanone oxime, its methylated counterpart, serves a similar purpose in the synthesis of substituted lactams, which are monomers for specialized polyamides. vulcanchem.com The presence of the methyl group on the cyclohexane (B81311) ring introduces chirality and influences the stereochemical outcomes of its reactions.

The formation of oximes from ketones or aldehydes is a fundamental reaction in organic chemistry, typically achieved by reacting the carbonyl compound with hydroxylamine (B1172632). askthenerd.com In the case of 3-methylcyclohexanone, this reaction yields this compound, a compound that can exist as stereoisomers. lookchem.com The study of these isomers and their conformational preferences is a key aspect of research in this area.

Significance of this compound in Synthetic Organic Chemistry

The primary significance of this compound in synthetic organic chemistry lies in its utility as a precursor for the synthesis of other compounds, most notably through the Beckmann rearrangement. vulcanchem.commasterorganicchemistry.com This classic organic reaction transforms oximes into amides or lactams under acidic conditions. masterorganicchemistry.com The rearrangement of this compound can yield a mixture of 3- and 5-methylcaprolactam. prepchem.com

Furthermore, the oxime functional group can act as a bidentate ligand, forming complexes with transition metals. vulcanchem.com This property opens up applications in coordination chemistry and catalysis. The synthesis of this compound itself can be achieved through various methods, including the reaction of 3-methylcyclohexanone with hydroxylamine or through ammoximation processes. vulcanchem.comaskthenerd.com

Chemical and Physical Properties

The structural and physical characteristics of this compound are fundamental to understanding its behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | (NE)-N-(3-methylcyclohexylidene)hydroxylamine |

| CAS Number | 4701-95-5 |

| Boiling Point | 245–250°C (estimated) |

| Water Solubility | 1.2 g/L (at 25°C) |

| logP | 2.66 (calculated) |

| Data sourced from PubChem and other chemical databases. vulcanchem.comnih.gov |

Synthesis of 3-Methylcyclohexanone

The precursor to the oxime, 3-methylcyclohexanone, can be synthesized through various routes. One common laboratory method involves the conjugate addition of a methyl group to 2-cyclohexenone using a dialkylcopper lithium reagent. askthenerd.com Industrial preparations may involve the hydrogenation of m-cresol. google.com

The Beckmann Rearrangement

A cornerstone of oxime chemistry, the Beckmann rearrangement is a pivotal reaction for this compound. masterorganicchemistry.com This acid-catalyzed rearrangement converts the oxime into a lactam. masterorganicchemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion, which is then hydrolyzed to the corresponding lactam. masterorganicchemistry.com In the case of this compound, this rearrangement can lead to the formation of both 3-methylcaprolactam and 5-methylcaprolactam. prepchem.com

Stereochemistry

The presence of a chiral center at the 3-position of the cyclohexane ring, along with the possibility of E/Z isomerism at the C=N bond, makes the stereochemistry of this compound a complex and important area of study. Research has shown that the conversion of 3-methylcyclohexanone to its (E)-silyloxime derivative can lead to a predominance of the diaxial chair conformation. lookchem.com The stereochemical outcome of reactions involving this oxime is a critical consideration for its application in asymmetric synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4701-95-5 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(NE)-N-(3-methylcyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C7H13NO/c1-6-3-2-4-7(5-6)8-9/h6,9H,2-5H2,1H3/b8-7+ |

InChI Key |

XHUKUULKCNZFAG-BQYQJAHWSA-N |

SMILES |

CC1CCCC(=NO)C1 |

Isomeric SMILES |

CC1CCC/C(=N\O)/C1 |

Canonical SMILES |

CC1CCCC(=NO)C1 |

Other CAS No. |

4701-95-5 |

Origin of Product |

United States |

Methodologies for the Synthesis of 3 Methylcyclohexanone Oxime

Condensation Reactions with Hydroxylamine (B1172632)

The most fundamental and widely practiced method for synthesizing 3-methylcyclohexanone (B152366) oxime is the condensation reaction between 3-methylcyclohexanone and hydroxylamine or its salts. This reaction, known as oximation, involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond characteristic of an oxime.

Direct Oximation of 3-Methylcyclohexanone

Direct oximation is the classical and most straightforward route to 3-methylcyclohexanone oxime. The process typically involves reacting 3-methylcyclohexanone with hydroxylamine hydrochloride (NH₂OH·HCl). In this reaction, a base is required to neutralize the hydrochloric acid liberated, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic. Common bases used for this purpose include sodium acetate (B1210297) or pyridine. The reaction proceeds through the formation of an intermediate imine, which then yields the final oxime product. numberanalytics.com This method is analogous to the industrial synthesis of other alkyl-substituted cyclohexanone (B45756) oximes, which are valuable precursors for producing alkyl-substituted caprolactams and subsequently specialized polyamides. google.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the resulting oxime. Key parameters that are manipulated include temperature, molar ratio of reactants, and the choice of catalyst or neutralizing agent. For the related synthesis of 4-methylcyclohexanone (B47639) oxime, refluxing at temperatures between 70–80°C for 4 to 6 hours has been found to be effective. The molar ratio of the ketone to the hydroxylamine reagent is also a critical factor; a slight excess of hydroxylamine, such as a 1:1.2 ratio of ketone to hydroxylamine, is often employed to ensure the complete conversion of the starting material and minimize unreacted ketone.

The choice of reagents extends to the development of integrated processes. For instance, the EniChem process for cyclohexanone oxime involves direct synthesis from the ketone, ammonia (B1221849), and hydrogen peroxide over a titanium silicalite catalyst, achieving high conversion and selectivity. researchgate.net While specific to the unmethylated analog, this catalytic system highlights an advanced approach to oximation. researchgate.net

| Parameter | Condition | Rationale/Outcome | Source |

|---|---|---|---|

| Temperature | 70–80°C (Reflux) | Provides sufficient energy to overcome the activation barrier without promoting side reactions. | |

| Reaction Time | 4–6 hours | Ensures the reaction proceeds to completion. | |

| Molar Ratio (Ketone:Hydroxylamine) | 1:1.2 | Minimizes unreacted starting ketone, driving the equilibrium towards the product. | |

| Base | Sodium Acetate or Pyridine | Neutralizes HCl byproduct from hydroxylamine hydrochloride, preventing catalyst deactivation. |

The solvent plays a pivotal role in the oximation reaction, influencing reaction rates, yields, and the solubility of reactants and intermediates. numberanalytics.comresearchgate.net Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used. In a comparative study for 4-methylcyclohexanone oxime, ethanol was shown to outperform methanol by reducing the occurrence of side reactions. The high dielectric constant of polar solvents such as water can help stabilize the transition state during nucleophilic addition, favoring oxime formation. numberanalytics.com

A systematic study on the reductive amination of ketones, a related reaction, demonstrated that methanol was the superior solvent, facilitating both imine and Schiff base formation at higher rates compared to other solvents. researchgate.net Conversely, aprotic polar solvents like THF and dioxane can sometimes hinder reactions on catalytic surfaces by occupying active sites. researchgate.net The choice of solvent can also affect the conformational equilibrium of the resulting oxime, as demonstrated by NMR solvent effect studies on α-methylcyclohexanone oximes using benzene (B151609) and pyridine. rsc.orgresearchgate.net

| Solvent | Type | Effect on Reaction | Source |

|---|---|---|---|

| Ethanol | Polar Protic | Favored for reducing side reactions compared to methanol in methylcyclohexanone oximation. | |

| Methanol | Polar Protic | Effective, but may allow more side reactions than ethanol. Identified as the best solvent for reductive amination. | researchgate.net |

| Water | Polar Protic | Good solvent for oxime formation due to its high dielectric constant which stabilizes the transition state. | numberanalytics.com |

| Dichloromethane | Chlorinated | Found to provide higher yields and faster reactions for oxime ester preparation compared to other solvents. | thieme-connect.com |

| Dioxane / THF | Aprotic Polar | Can be detrimental in some catalytic reactions by adsorbing onto and blocking catalyst active sites. | researchgate.net |

Stereoselective Approaches to Oxime Formation

The oximation of unsymmetrical ketones like 3-methylcyclohexanone leads to the formation of geometric isomers, designated as E and Z configurations, based on the orientation of the hydroxyl group relative to the substituents on the cyclohexane (B81311) ring. The development of stereoselective synthetic methods aims to control this isomerism, yielding a single, desired isomer. In the synthesis of oximes from 3-azabicyclo[3.3.1]nonan-9-ones, it was noted that while E/Z isomerism is possible, only the E isomer was obtained in high yields. researchgate.netnih.gov

Furthermore, 3-methylcyclohexanone is a chiral molecule. When starting with an enantiomerically pure form, such as (R)-3-methylcyclohexanone, the reaction with nucleophiles can exhibit diastereoselectivity. researchgate.net While the chiral center at position 3 is not directly involved in the oximation reaction at position 1, its steric and electronic influence can favor the formation of one diastereomer over the other. masterorganicchemistry.com The ability of certain catalysts to override the inherent stereochemical bias of a chiral ketone has been demonstrated in related alkylation reactions. escholarship.org

Advanced Synthetic Strategies

Beyond classical condensation, modern synthetic chemistry seeks more sustainable and efficient routes to oximes. These advanced strategies often involve novel catalytic systems that operate under milder conditions.

A promising and sustainable alternative for oxime synthesis is photocatalysis. researcher.lifeacs.org Recent research has demonstrated the successful synthesis of cyclohexanone oxime using quantum dot (QD) photocatalysts, such as Cadmium Sulfide (CdS), integrated with molecular complexes. researcher.lifeacs.org In one such system, photogenerated holes oxidize cyclohexanol (B46403) to cyclohexanone, while photogenerated electrons reduce a nitrogen source, like nitrate (B79036) or nitrite, to form a hydroxylamine (NH₂OH) intermediate in situ. researcher.lifeacs.orgresearchgate.net This intermediate then rapidly undergoes a C-N coupling reaction with the ketone to form the oxime with high selectivity. acs.orgresearchgate.net

This photocatalytic approach offers a potential pathway for producing this compound. The core mechanism, involving the photocatalytic oxidation of the corresponding alcohol (3-methylcyclohexanol) to the ketone and the in-situ generation of hydroxylamine, is theoretically applicable to the 3-methyl substituted analog. The presence of the methyl group is unlikely to interfere with the fundamental photocatalytic processes, making this a viable and green strategy for future synthesis. researcher.lifecardiff.ac.uk

Cascade Reactions for Oxime Formation

A notable example involves the direct conversion of 3-methylcyclohexanone to its corresponding oxime. This is typically achieved through the reaction of 3-methylcyclohexanone with hydroxylamine. vulcanchem.com The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime.

Recent advancements have explored electrochemistry-assisted cascade strategies for cyclohexanone ammoximation under ambient conditions. nih.gov This involves the in-situ generation of reactive oxygen species at the cathode, which then participate in the oximation reaction. nih.gov While this has been demonstrated for cyclohexanone, the principles could be extended to substituted cyclohexanones like 3-methylcyclohexanone.

Furthermore, a process for producing optionally alkyl-substituted cyclohexanone oximes involves reacting the corresponding cyclohexanone with ammonia and hydrogen peroxide in the presence of a tungsten catalyst. google.com In one instance, 3,3'-Dimethyl-1,1'-peroxydicyclohexylamine, derived from 3-methylcyclohexanone, hydrogen peroxide, and ammonia, was treated with sodium methoxide (B1231860) to yield 3-methylcyclohexanone and a mixture of methylcaprolactams. prepchem.com

Precursor Synthesis and its Influence on this compound Formation

Preparation of 3-Methylcyclohexanone

Several methods are available for the synthesis of 3-methylcyclohexanone, each with its own advantages and limitations.

Conjugate addition, or Michael addition, is a powerful method for the formation of carbon-carbon bonds. In the context of 3-methylcyclohexanone synthesis, this involves the addition of a methyl group to the β-position of an α,β-unsaturated cyclohexenone. A common approach is the conjugate addition of a methyl group to 2-cyclohexenone. askthenerd.com This is often accomplished using organocuprate reagents, such as lithium dimethylcuprate (Me₂CuLi), which are known to favor 1,4-addition over 1,2-addition to enones. askthenerd.comorgsyn.org

Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones has also been investigated. nih.gov While this specific study focused on aryl group addition, the principles can be extended to the addition of methyl groups. The reaction of 3-methylcyclohexen-2-one with phenylboronic acid in the presence of a palladium catalyst and a chiral ligand has been shown to produce β-disubstituted ketones. nih.gov

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

| 2-Cyclohexenone | Methyl Grignard or Organolithium | Dialkylcopper lithium | 3-Methylcyclohexanone | askthenerd.com |

| 3-Methylcyclohexen-2-one | Phenylboronic acid | Palladium(II) acetate, bipyridine | 3-Methyl-3-phenylcyclohexanone | nih.gov |

Another synthetic route to 3-methylcyclohexanone involves the reduction of methylated cyclohexenones. For instance, the reduction of 3-methyl-2-cyclohexen-1-one (B144701) can yield 3-methylcyclohexanone. orgsyn.org A common method for this transformation is the lithium-ammonia reduction (Birch reduction). orgsyn.org This method is particularly useful because it can be combined with an in-situ alkylation step, allowing for the direct conversion of 3-methyl-2-cyclohexen-1-one to other substituted cyclohexanones. orgsyn.org For example, reduction of 3-methyl-2-cyclohexen-1-one with lithium in liquid ammonia, followed by the addition of an alkylating agent, can lead to 2-alkyl-3-methylcyclohexanones. orgsyn.org

The reduction of the carbonyl group of a cyclohexenone to a methylene (B1212753) group without affecting the carbon-carbon double bond can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. askthenerd.com However, for the synthesis of 3-methylcyclohexanone from a methylated cyclohexenone, a selective reduction of the double bond is required.

The synthesis of enantiomerically pure (R)-(+)-3-methylcyclohexanone is of significant interest as it serves as a chiral building block for the synthesis of various natural products and pharmaceuticals. nih.govlookchem.com

One approach to obtaining enantiomerically pure 3-methylcyclohexanone is through the resolution of a racemic mixture. This can be achieved by crystallization with a chiral diol host compound. nih.gov It has been shown that recrystallization from an equimolar mixture of a chiral diol host and a similar achiral host can enhance the enantiomeric excess of the resolved product. nih.gov

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. The enantioselective conjugate addition of a methyl group to 2-cyclohexenone using a chiral catalyst is a potential strategy. lookchem.com Furthermore, the reduction of (R)-3-methylcyclohexanone with reagents like sodium borohydride (B1222165) (NaBH₄) produces diastereomeric alcohols, demonstrating that the stereocenter at the 3-position is preserved during the reduction. chegg.combrainly.com

The total synthesis of natural products like (+)-neomarinone has utilized (R)-3-methylcyclohexanone as a chiral starting material. nih.gov This highlights the importance of having access to enantiomerically pure forms of this ketone.

| Starting Material | Method | Product | Key Feature | Reference |

| Racemic 3-methylcyclohexanone | Crystallization with chiral diol host | Enantiomerically enriched 3-methylcyclohexanone | Resolution of enantiomers | nih.gov |

| (R)-3-methylcyclohexanone | Reduction with NaBH₄ | (1R,3R)-3-methylcyclohexanol and (1S,3R)-3-methylcyclohexanol | Diastereoselective reduction, preservation of chirality at C3 | chegg.combrainly.com |

| Methyl (R)-lactate and (R)-3-methylcyclohexanone | Multi-step synthesis | (+)-Neomarinone | Use as a chiral building block | nih.gov |

Stereochemical Considerations and Isomerism of 3 Methylcyclohexanone Oxime

Geometric Isomerism (E/Z Configuration) of the Oxime Functionality

The formation of an oxime from 3-methylcyclohexanone (B152366) introduces a C=N double bond, which restricts rotation and gives rise to geometric isomers. dalalinstitute.com These isomers are designated using the E/Z notation, which is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double-bonded atoms. adichemistry.compressbooks.pub For 3-methylcyclohexanone oxime, the nitrogen atom is bonded to a hydroxyl group (-OH) and a lone pair. The carbon atom is bonded to two different parts of the cyclohexane (B81311) ring. The isomer where the hydroxyl group and the higher-priority carbon pathway of the ring are on the same side of the double bond is designated as the Z isomer (from the German zusammen, meaning together). adichemistry.comlibretexts.org Conversely, the isomer where they are on opposite sides is the E isomer (from the German entgegen, meaning opposite). adichemistry.comchemguide.co.uk

The synthesis of oximes from ketones and hydroxylamine (B1172632) often yields a mixture of E and Z isomers. researchgate.netgoogle.com The final ratio of these isomers is not arbitrary and can be influenced by several key factors during the reaction.

Reaction Conditions: The pH of the reaction medium is a critical factor. Oximation is typically acid-catalyzed, but the specific pH can affect the rate of formation and interconversion of the isomers. Temperature also plays a role; thermodynamic control at higher temperatures may favor the more stable isomer, while kinetic control at lower temperatures may favor the faster-forming isomer.

Solvent: The polarity of the solvent can influence the transition state energies for the formation of the E and Z isomers, thereby altering the product ratio.

Steric Hindrance: The steric bulk of the substituents near the carbonyl group in the parent ketone influences the direction of hydroxylamine attack. In 3-methylcyclohexanone, the methyl group's conformational position (axial vs. equatorial) can create a sterically biased environment, potentially favoring the formation of one geometric isomer over the other.

Synthetic Pathway: It is possible to design synthetic routes that selectively produce one isomer. Different catalysts or reaction schemes can be employed to achieve high stereoselectivity, yielding predominantly the E or Z form. For instance, specific base-catalyzed domino reactions have been developed for the highly stereoselective synthesis of E-aldoximes. researchgate.net

Table 1: Factors Affecting E/Z Isomer Ratio in Oxime Synthesis

| Factor | Influence on Isomer Ratio |

|---|---|

| pH | Affects reaction rate and equilibrium position between isomers. |

| Temperature | Determines whether the reaction is under kinetic or thermodynamic control. |

| Solvent Polarity | Can stabilize or destabilize transition states, favoring one pathway. |

| Steric Effects | Substituents on the ketone can direct the nucleophilic attack of hydroxylamine. |

| Catalysts/Reagents | Specific catalysts (e.g., CuSO₄) or synthetic methods can be highly stereoselective. researchgate.net |

Once a mixture of E and Z isomers of this compound is formed, various techniques can be employed for their separation and structural elucidation.

Separation Methods:

Column Chromatography: This is a common method for separating isomers with different polarities. The differential interaction of the E and Z isomers with the stationary phase allows for their physical separation. researchgate.net

Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, they can be separated by carefully controlled crystallization.

Chemical Conversion: One isomer can be selectively precipitated from a mixture. For example, treating a solution of E/Z isomers with an anhydrous acid (like HCl or BF₃) can selectively precipitate the E isomer as an immonium salt, which can then be neutralized and recovered with high purity. google.com

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between E and Z isomers. The chemical shifts of the atoms, particularly those near the C=N bond, are sensitive to the geometric configuration. Advanced techniques like the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, providing a definitive assignment of the stereochemistry. researchgate.net

X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the configuration of the oxime double bond. nih.gov

Infrared (IR) Spectroscopy: While less definitive than NMR, the C=N stretching frequency in the IR spectrum can sometimes differ between E and Z isomers. researchgate.net

Chiral Isomerism of the Cyclohexanone (B45756) Ring System

Independent of the geometric isomerism at the oxime group, 3-methylcyclohexanone itself is a chiral molecule. cmu.eduresearchgate.net This chirality arises from the presence of a stereocenter within the cyclohexane ring, leading to further complexity in the stereoisomerism of its oxime derivative.

The carbon atom at position 3 of the cyclohexane ring, which bears the methyl group, is a chiral center. According to the Cahn-Ingold-Prelog priority rules, this stereocenter can be assigned an absolute configuration of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). chegg.comvanderbilt.edu

The oximation reaction occurs at the carbonyl carbon (C1) and does not involve breaking any bonds at the chiral center (C3). Therefore, the configuration of the stereocenter is retained during the synthesis.

(R)-3-methylcyclohexanone will yield (R)-3-methylcyclohexanone oxime.

(S)-3-methylcyclohexanone will yield (S)-3-methylcyclohexanone oxime.

If the starting material is a racemic mixture of (R)- and (S)-3-methylcyclohexanone, the product will be a mixture of all possible stereoisomers.

The combination of a chiral center and a geometric isomer center means that this compound can exist as four distinct stereoisomers:

(R, E)-3-methylcyclohexanone oxime

(S, E)-3-methylcyclohexanone oxime

(R, Z)-3-methylcyclohexanone oxime

(S, Z)-3-methylcyclohexanone oxime

The relationship between these isomers is as follows:

Enantiomers: These are non-superimposable mirror images. They have opposite configurations at all stereocenters. The enantiomeric pairs are (R, E) and (S, E), as well as (R, Z) and (S, Z).

Diastereomers: These are stereoisomers that are not mirror images of each other. They have different configurations at some, but not all, stereocenters. vanderbilt.edu For example, (R, E) is a diastereomer of both (R, Z) and (S, Z). Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard laboratory techniques like chromatography.

The 3-methylcyclohexanone ring is not planar and exists predominantly in chair conformations to minimize angular and torsional strain. acs.org The methyl group at C3 can occupy either an equatorial or an axial position, with these two conformers existing in equilibrium.

For (R)-3-methylcyclohexanone, extensive studies have shown that the conformer with the methyl group in the equatorial position is thermodynamically more stable than the axial conformer. researchgate.net This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that destabilize the axial conformer.

Table 2: Thermodynamic Data for Equatorial vs. Axial Conformers of (R)-3-Methylcyclohexanone

| Thermodynamic Parameter | Value (kJ/mol) | Favored Conformer |

|---|---|---|

| Enthalpy Difference (ΔH) | ~5.9 - 7.1 | Equatorial |

| Gibbs Free Energy Difference (ΔG) | ~5.4 - 6.7 | Equatorial |

Data derived from temperature-dependent circular dichroism studies. researchgate.net

This conformational equilibrium has a direct impact on reactivity and selectivity:

Reactivity: The axial and equatorial positions have different steric environments. The approach of a reagent, such as hydroxylamine, to the carbonyl carbon (C1) can be sterically hindered by axial substituents. The strong preference for the equatorial methyl conformer means that one face of the carbonyl group is significantly more accessible than the other, which can influence the rate of reaction.

Selectivity: The conformational bias can lead to diastereoselectivity in reactions. The favored equatorial conformation presents a specific three-dimensional landscape to incoming reagents, which can lead to a preferential formation of one geometric isomer (E or Z) of the oxime over the other.

Stereocontrol in Synthetic Pathways Involving this compound

The synthesis of this compound, or its utilization in further chemical transformations, presents a significant challenge in controlling the stereochemical outcome. The presence of a chiral center at the C3 position of the cyclohexanone ring and the potential for E/Z isomerism at the C=N double bond of the oxime functional group means that a total of four possible stereoisomers can exist. Achieving stereocontrol in synthetic pathways is crucial for isolating a single, desired stereoisomer, which is often a prerequisite in fields such as medicinal chemistry and materials science, where specific stereoisomers can exhibit vastly different biological activities or material properties.

The stereochemical complexity of this compound arises from two key structural features:

Chirality at the C3 position: The methyl group attached to the third carbon atom of the cyclohexanone ring creates a stereogenic center. This results in two possible enantiomers: (R)-3-Methylcyclohexanone oxime and (S)-3-Methylcyclohexanone oxime. These enantiomers are non-superimposable mirror images of each other.

E/Z Isomerism of the oxime: The carbon-nitrogen double bond of the oxime group does not allow for free rotation, leading to geometric isomerism. The orientation of the hydroxyl group relative to the substituents on the carbon atom of the C=N bond determines the configuration. For this compound, this results in two geometric isomers, designated as (E) and (Z).

The combination of these two stereochemical features gives rise to four possible stereoisomers: (R,E)-3-Methylcyclohexanone oxime, (R,Z)-3-Methylcyclohexanone oxime, (S,E)-3-Methylcyclohexanone oxime, and (S,Z)-3-Methylcyclohexanone oxime.

The selective synthesis of one of these stereoisomers requires careful consideration of the reaction conditions and the reagents employed. While specific, detailed research on the stereocontrolled synthesis of this compound is limited in readily available literature, the principles of asymmetric synthesis and diastereoselective reactions for analogous systems provide a framework for how such control could be achieved.

Strategies for Stereocontrol:

The primary approach to controlling the stereochemistry during the synthesis of this compound would involve the stereoselective oximation of a pre-existing chiral 3-methylcyclohexanone. This can be approached in several ways:

Substrate Control: Starting with an enantiomerically pure sample of either (R)- or (S)-3-methylcyclohexanone would yield a mixture of diastereomeric oximes ((R,E) and (R,Z) or (S,E) and (S,Z), respectively). The facial selectivity of the hydroxylamine attack on the carbonyl group can be influenced by the steric hindrance posed by the methyl group and the conformation of the cyclohexanone ring. The ratio of the resulting (E) and (Z) diastereomers would depend on the reaction conditions, such as temperature, solvent, and the presence of catalysts.

Reagent Control: The use of chiral oximation reagents or catalysts could potentially induce stereoselectivity in the oximation of racemic or prochiral precursors. Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one stereoisomer over the others. While not specifically documented for this compound, research in asymmetric catalysis has demonstrated the efficacy of chiral catalysts in a variety of transformations.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution, could be employed to separate a racemic mixture of this compound. Enzymes are inherently chiral and can selectively react with one enantiomer, leaving the other unreacted and thus enriched.

Detailed Research Findings:

While direct studies on the stereocontrolled synthesis of this compound are not extensively reported, research on similar systems highlights the possibilities. For instance, studies on the oximation of other substituted cyclohexanones have shown that the ratio of (E) to (Z) isomers can be influenced by the nature of the substituents and the reaction conditions. The table below presents hypothetical data based on general principles of stereoselective reactions to illustrate how research findings in this area might be presented.

| Catalyst/Reagent | Substrate | Diastereomeric Ratio (E:Z) | Enantiomeric Excess (ee) of Chiral Center |

| Hydroxylamine hydrochloride | (R)-3-Methylcyclohexanone | 65:35 | >99% (R) |

| Chiral Lewis Acid Catalyst A + Hydroxylamine | Racemic 3-Methylcyclohexanone | 80:20 | 85% (R) |

| Lipase B from Candida antarctica (CALB) | Racemic this compound | - | >95% (S) (unreacted) |

This table is illustrative and does not represent actual experimental data for this compound, as such specific data was not found in the performed searches.

Spectroscopic Characterization and Structural Elucidation of 3 Methylcyclohexanone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Methylcyclohexanone (B152366) oxime, NMR is crucial for assigning the positions of protons and carbons, establishing connectivity, and differentiating between the possible geometric isomers.

¹H NMR spectroscopy provides information about the different chemical environments of protons in a molecule. In 3-Methylcyclohexanone oxime, the spectrum would show distinct signals for the hydroxyl proton, the protons on the cyclohexane (B81311) ring, and the protons of the methyl group.

The hydroxyl proton (-OH) of the oxime group typically appears as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature. The protons on the carbon atoms adjacent to the C=N bond (α-protons at C2 and C6) are expected to be the most deshielded of the ring protons due to the electron-withdrawing nature of the imine group. Their chemical shifts are generally observed in the range of 2.0-3.0 ppm. The remaining ring protons (at C3, C4, and C5) and the methyl protons would appear at higher fields (further upfield). The methyl group, being attached to a saturated carbon, would likely appear as a doublet around 1.0 ppm, coupled to the proton at the C3 position.

The coupling patterns (spin-spin splitting) observed in the ¹H NMR spectrum are vital for determining the connectivity of the protons. For instance, the signal for the methyl protons would be split into a doublet by the single proton on C3. The signals for the ring protons would exhibit more complex splitting patterns (multiplets) due to coupling with their neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Variable (broad singlet) | s |

| -CH₂ (C2, C6) | 2.0 - 3.0 | m |

| -CH (C3) | 1.5 - 2.5 | m |

| -CH₂ (C4, C5) | 1.2 - 2.0 | m |

| -CH₃ | ~1.0 | d |

Note: These are approximate ranges and can vary based on solvent and isomeric form.

¹³C NMR spectroscopy is used to analyze the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The most deshielded carbon is the iminyl carbon (C1) of the C=N bond, with a chemical shift typically appearing in the range of 155-165 ppm. The carbons adjacent to the C=N group (C2 and C6) would also be deshielded compared to the other ring carbons. The carbon bearing the methyl group (C3) and the methyl carbon itself would have characteristic chemical shifts that help confirm the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C=N) | 155 - 165 |

| C2, C6 | 25 - 40 |

| C3 | 30 - 40 |

| C4, C5 | 20 - 35 |

| -CH₃ | 20 - 25 |

Note: These are approximate ranges and can vary based on solvent and isomeric form.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and elucidating the detailed structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks in the COSY spectrum would connect the signals of protons that are on adjacent carbon atoms, allowing for the tracing of the proton connectivity throughout the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to the C2, C3, and C4 carbons would firmly establish the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can provide information about the spatial proximity of protons. For this compound, NOESY can be crucial in determining the stereochemistry, including the relative orientation of the methyl group and the hydroxyl group of the oxime, which helps in distinguishing between E and Z isomers. nih.gov

The C=N double bond in this compound gives rise to two geometric isomers: the E-isomer and the Z-isomer. These isomers can be distinguished by NMR spectroscopy due to the different spatial arrangement of the hydroxyl group relative to the cyclohexane ring. researchgate.nettsijournals.com

The chemical shifts of the α-protons (at C2 and C6) are particularly sensitive to the E/Z configuration. In general, the proton that is syn (on the same side) to the -OH group experiences a different electronic environment and thus has a different chemical shift compared to the proton that is anti (on the opposite side). The proton syn to the -OH group is often observed at a more downfield chemical shift. tsijournals.com

Similarly, the chemical shifts of the α-carbons (C2 and C6) in the ¹³C NMR spectrum are also affected by the stereochemistry of the oxime. The carbon atom syn to the -OH group will have a different chemical shift than the anti carbon. These differences in chemical shifts, though sometimes small, are often sufficient to distinguish between the two isomers. tsijournals.com NOESY experiments can provide definitive evidence by showing through-space correlations between the -OH proton and the protons on either the C2 or C6 positions, depending on the isomer. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the key functional groups.

O-H Stretching: The hydroxyl group of the oxime gives rise to a broad absorption band in the region of 3100-3600 cm⁻¹. cdnsciencepub.com The broadness of this peak is due to hydrogen bonding between the oxime molecules.

C=N Stretching: The carbon-nitrogen double bond (imine) of the oxime typically shows a medium-intensity absorption band in the range of 1620-1690 cm⁻¹. researchgate.netarpgweb.com This band is a key indicator of the oxime functionality and distinguishes it from the precursor ketone, which would have a strong C=O stretching band around 1710 cm⁻¹. qiboch.com

N-O Stretching: The nitrogen-oxygen single bond stretching vibration is generally observed as a weak to medium band in the 900-960 cm⁻¹ region. researchgate.net

The presence of these characteristic bands in the IR spectrum provides strong evidence for the successful conversion of 3-methylcyclohexanone to this compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H | Stretching | 3100 - 3600 | Broad, Medium-Strong |

| C=N | Stretching | 1620 - 1690 | Medium |

| N-O | Stretching | 900 - 960 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and deducing the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions generated in the gas phase. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process forms a molecular ion (M+), which is a radical cation. Due to the high energy involved, the molecular ion is often unstable and undergoes fragmentation into smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, which has a chemical formula of C₇H₁₃NO, the exact mass can be precisely calculated. This allows for unambiguous identification and differentiation from other compounds with the same nominal mass.

Table 1: Elemental Composition and Exact Mass of this compound

| Element | Count | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon-¹² | 7 | 12.000000 | 84.000000 |

| Hydrogen-¹ | 13 | 1.007825 | 13.101725 |

| Nitrogen-¹⁴ | 1 | 14.003074 | 14.003074 |

| Oxygen-¹⁶ | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | | | 127.099714 |

Fragmentation Pathways in Relation to Structure

For alkyl-substituted cyclohexanones, a characteristic fragmentation involves α-cleavage (cleavage of the bond adjacent to the carbonyl group) followed by a hydrogen transfer and subsequent cleavage, leading to specific fragment ions. In the case of 3-methylcyclohexanone, prominent ions are observed at m/z 69 and 55. thieme-connect.de

For oximes, fragmentation can be complex. The McLafferty rearrangement is a common pathway for molecules containing a carbonyl group (or a C=N group in the case of oximes) and an accessible γ-hydrogen. nih.gov This rearrangement involves the transfer of a hydrogen atom to the oxime nitrogen, followed by cleavage of the α,β-bond.

Based on these principles, the following fragmentation pathways can be postulated for this compound:

α-Cleavage: The initial ionization forms the molecular ion. Cleavage of the bonds adjacent to the C=N group can occur.

Loss of Methyl Group: Cleavage of the C-C bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 112.

Ring Cleavage: Similar to substituted cyclohexanones, ring opening and subsequent fragmentation can occur, leading to characteristic ions. For 3-methylcyclohexanone, a fragment ion at m/z 69 is observed, which could also be a significant fragment for its oxime derivative. thieme-connect.de

McLafferty Rearrangement: The presence of γ-hydrogens in the cyclohexyl ring makes the McLafferty rearrangement a possible fragmentation pathway. nih.gov

Other Spectroscopic Methods (e.g., UV/Vis Spectroscopy, Raman Spectroscopy)

While NMR and mass spectrometry are primary tools for structural elucidation, other spectroscopic techniques like UV/Vis and Raman spectroscopy provide complementary information about the electronic and vibrational properties of this compound.

UV/Vis Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The oxime functional group (C=N-OH) contains a chromophore that absorbs UV radiation. Generally, oximes exhibit absorption bands due to π → π* and n → π* transitions. aip.org For simple oximes, these absorptions typically occur in the range of 280-300 nm. researchgate.net The exact wavelength and intensity of absorption can be influenced by the solvent and the substitution on the molecule.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is complementary to infrared (IR) spectroscopy. It is particularly useful for studying symmetric vibrations and bonds that are weakly active in the IR spectrum. For cyclohexanone (B45756) oxime, the parent compound of this compound, Raman spectra show characteristic bands for the lattice modes (0–200 cm⁻¹) and other vibrational modes around 1400 cm⁻¹. bath.ac.uk A detailed study of cyclohexanone oxime has assigned the observed vibrational frequencies using computational methods. nih.gov For this compound, the Raman spectrum would be expected to show characteristic peaks for the C=N stretching vibration of the oxime group, as well as vibrations associated with the cyclohexyl ring and the methyl group. The in-situ monitoring of the Beckmann rearrangement of cyclohexanone oxime using Raman spectroscopy demonstrates its utility in studying reactions involving oximes. researchgate.net

Table 2: Summary of Other Spectroscopic Methods for this compound

| Spectroscopic Method | Information Provided | Expected Observations for this compound |

|---|---|---|

| UV/Vis Spectroscopy | Electronic transitions (π → π, n → π) | Absorption band in the UV region, likely around 280-300 nm, characteristic of the oxime chromophore. aip.orgresearchgate.net |

| Raman Spectroscopy | Molecular vibrations | Characteristic peaks for C=N stretching, as well as vibrations of the cyclohexyl ring and methyl group. bath.ac.uknih.gov |

Advanced Research Perspectives and Emerging Directions

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural properties and reaction mechanisms of organic molecules, including 3-methylcyclohexanone (B152366) oxime. DFT calculations allow for the prediction of optimized molecular geometries, vibrational frequencies, and electronic properties, providing valuable insights that complement experimental findings. biointerfaceresearch.com For substituted cyclohexanone (B45756) oximes, DFT studies can elucidate the preferred conformations, such as chair or boat forms, and the orientation of substituents, which are crucial for understanding their reactivity.

In the context of reaction mechanisms, DFT is instrumental in mapping the potential energy surfaces of chemical transformations. For instance, in the Beckmann rearrangement, a key reaction of oximes, DFT calculations can model the transition states and intermediates involved in the conversion of the oxime to the corresponding lactam. unive.it These calculations can help to determine the rate-determining step and the influence of catalysts on the reaction pathway. By examining the electronic structure of the reactants, intermediates, and products, researchers can gain a deeper understanding of the factors that govern the regioselectivity and stereoselectivity of reactions involving 3-methylcyclohexanone oxime.

Theoretical studies on related oxime derivatives have demonstrated the utility of DFT in predicting various molecular properties. biointerfaceresearch.com These computational approaches can be extended to this compound to investigate phenomena such as the E/Z isomerization of the oxime group and the conformational equilibrium of the cyclohexane (B81311) ring. The insights gained from such studies are invaluable for designing new synthetic routes and catalysts with improved efficiency and selectivity.

| Computational Method | Application in this compound Research | Key Insights |

| Density Functional Theory (DFT) | Prediction of molecular structure and reaction pathways. | Provides optimized geometries, transition state energies, and electronic properties to understand conformational preferences and reaction mechanisms like the Beckmann rearrangement. |

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound in different environments. mdpi.com Unlike static quantum chemical calculations, MD simulations can model the time-dependent evolution of the molecular structure, providing insights into the flexibility of the cyclohexane ring and the rotational freedom of the oxime group. nih.gov By simulating the molecule in the presence of explicit solvent molecules, MD can capture the influence of the solvent on the conformational landscape.

Conformational analysis is critical for understanding the biological activity and reactivity of cyclic molecules. For this compound, MD simulations can be used to explore the equilibrium between different chair and boat conformations, as well as the axial and equatorial positions of the methyl group. mdpi.com These simulations can also reveal the hydrogen bonding patterns between the oxime's hydroxyl group and solvent molecules, which can significantly impact its chemical properties.

The results from MD simulations can be used to calculate various thermodynamic and kinetic parameters, such as free energy differences between conformers and the rates of conformational transitions. This information is essential for a comprehensive understanding of the molecule's behavior in solution and can guide the design of experiments to probe its conformational dynamics. Furthermore, MD simulations can be combined with other computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, to study enzymatic reactions involving this compound with high accuracy.

| Simulation Technique | Focus of Analysis | Potential Findings for this compound |

| Molecular Dynamics (MD) | Conformational changes over time in various environments. | Elucidation of ring flexibility, substituent orientation, solvent effects on conformation, and hydrogen bonding dynamics. |

Catalytic Aspects in this compound Chemistry

The synthesis and rearrangement of this compound are key transformations that can be significantly enhanced by the development of novel catalytic systems. The formation of the oxime from 3-methylcyclohexanone and a nitrogen source, such as hydroxylamine (B1172632), can be accelerated by catalysts that activate the carbonyl group. wikipedia.org Similarly, the Beckmann rearrangement of this compound to the corresponding caprolactam derivative is a commercially important reaction that traditionally uses strong acids, posing environmental concerns. wikipedia.org

Recent research has focused on developing milder and more selective catalysts for these transformations. For the synthesis of oximes, various metal complexes and organocatalysts have been explored to facilitate the condensation reaction under benign conditions. rsc.org In the realm of the Beckmann rearrangement, a wide array of solid acid catalysts, including zeolites, clays, and metal oxides, have been investigated as alternatives to corrosive mineral acids. scispace.com These catalysts offer advantages such as ease of separation, reusability, and reduced waste generation.

| Catalyst Type | Reaction | Advantages |

| Solid Acids (e.g., Zeolites, Clays) | Beckmann Rearrangement | Reusability, reduced corrosion and waste, potential for continuous processes. |

| Metal Complexes | Oximation | High activity and selectivity under mild conditions. |

| Bifunctional Catalysts | One-pot Oximation and Rearrangement | Process intensification, improved overall efficiency. |

Heterogeneous catalysis plays a pivotal role in the development of sustainable chemical processes involving this compound. The use of solid catalysts that can be easily separated from the reaction mixture simplifies product purification and allows for the recycling and reuse of the catalyst, which is crucial for economically and environmentally viable industrial applications. scielo.org.mx

For the Beckmann rearrangement of this compound, heterogeneous catalysts such as modified zeolites, silica-supported acids, and metal oxides have shown promising results. researchgate.net These materials provide acidic sites on their surface that can catalyze the rearrangement without the need for a homogeneous acid. The properties of these catalysts, such as their acidity, porosity, and surface area, can be tailored to optimize their activity and selectivity for the desired lactam product.

The application of heterogeneous catalysts also extends to the synthesis of this compound itself. For example, catalysts have been developed for the selective oxidation of cyclohexane in the presence of an ammonia (B1221849) source to directly produce cyclohexanone oxime, bypassing the need for the isolation of the intermediate ketone. rsc.org Applying such a strategy to 3-methylcyclohexane could provide a more direct and sustainable route to this compound. The continuous development of robust and efficient heterogeneous catalysts is a key area of research for advancing the green production of chemicals derived from this compound.

| Heterogeneous Catalyst | Target Process | Sustainability Benefits |

| Modified Zeolites | Beckmann Rearrangement | High selectivity, shape-selective catalysis, potential for regeneration. |

| Silica-Supported Acids | Beckmann Rearrangement | Tunable acidity, high surface area, good mechanical stability. |

| Metal Oxides | Direct Synthesis from Methylcyclohexane | Atom economy, reduced process steps, potential for using greener oxidants. |

Stereoselective Synthesis of Complex Molecules via this compound Intermediates

This compound, being a chiral molecule, holds significant potential as a versatile intermediate in the stereoselective synthesis of more complex organic molecules. The presence of a stereocenter at the 3-position of the cyclohexane ring allows for the introduction of chirality into a target molecule at an early stage of the synthesis. The oxime functionality itself can be converted into a variety of other functional groups, such as amines and nitriles, providing multiple avenues for further elaboration.

The stereochemistry of this compound can be controlled during its synthesis or resolved from a racemic mixture. Once a stereochemically pure enantiomer is obtained, it can be subjected to a range of stereoselective reactions. For example, the reduction of the oxime group can lead to the formation of chiral amines with high diastereoselectivity, where the stereochemical outcome is influenced by the existing stereocenter and the choice of reducing agent.

Furthermore, the Beckmann rearrangement of enantiomerically pure this compound can produce chiral caprolactams, which are valuable building blocks for the synthesis of polymers and pharmaceuticals. The stereocenter in the lactam can be used to control the stereochemistry of subsequent reactions, enabling the construction of complex molecular architectures with a high degree of stereochemical precision. The strategic use of this compound as a chiral precursor opens up possibilities for the efficient and elegant synthesis of a wide range of enantiomerically enriched compounds.

Green Chemistry Approaches in Oxime Synthesis and Reactions

The development of environmentally benign methodologies for the synthesis and subsequent reactions of oximes is a significant focus in contemporary chemical research, aligning with the core principles of green chemistry. These approaches aim to reduce waste, eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. The synthesis of this compound, while a specific transformation, can benefit from the broader advancements made in green oximation and derivative reactions.

Traditional methods for preparing oximes often involve refluxing a carbonyl compound with hydroxylamine hydrochloride in the presence of a base like pyridine, which is toxic, and in organic solvents, which contribute to volatile organic compound (VOC) emissions ijprajournal.com. Green alternatives seek to address these shortcomings through various innovative strategies.

Catalytic and Solvent Innovations in Synthesis

A primary goal in the green synthesis of oximes is the replacement of hazardous reagents and solvents. Research has demonstrated the viability of conducting oximation reactions in aqueous media, which is non-toxic, non-flammable, and inexpensive ijprajournal.com. The use of natural acids, such as aqueous extracts from vitis lanata, mangifera indica, and citrus limetta fruit juice, as catalysts in these aqueous systems presents a novel and environmentally friendly option ijprajournal.com.

Solvent-free, or solid-state, reactions represent another significant advancement. Mechanochemical methods, where reactants are milled together, often with a catalyst, eliminate the need for a solvent entirely. This approach has been successfully used for the synthesis of various oximes from their corresponding aldehydes and ketones by grinding the reactants with hydroxylamine hydrochloride and a base like sodium hydroxide (B78521) or sodium carbonate mdpi.com. This technique minimizes waste and can lead to shorter reaction times and higher yields mdpi.com.

Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green synthesis. For instance, while not specific to this compound, the ammoximation of cyclohexanone using titanium silicalite (TS-1) catalysts with hydrogen peroxide and ammonia showcases a greener route that avoids the production of ammonium (B1175870) sulfate, a low-value byproduct in conventional processes researchgate.net.

Electrosynthesis is an emerging frontier that offers a sustainable pathway for oxime production. One-pot electrochemical methods for synthesizing cyclohexanone oxime from aqueous nitrate (B79036) under ambient conditions have been reported nih.gov. This process uses water as the solvent and can be powered by renewable electricity, directly converting nitrate waste into a valuable chemical intermediate nih.govresearchgate.net. Such strategies highlight the potential for developing similar clean production routes for other cyclic oximes.

| Method | Key Green Principles | Typical Conditions | Advantages | Applicability to this compound |

|---|---|---|---|---|

| Aqueous Synthesis with Natural Acid Catalysts | Safer Solvents, Renewable Feedstocks | Water, natural fruit juice extracts, room temperature ijprajournal.com | Avoids organic solvents and hazardous acids, low cost ijprajournal.com | High: Direct application by reacting 3-methylcyclohexanone with hydroxylamine in the specified medium. |

| Mechanochemical (Solvent-Free) Synthesis | Pollution Prevention, Energy Efficiency | Ball milling of ketone, NH₂OH·HCl, and a base (e.g., NaOH) mdpi.com | Eliminates solvent waste, reduces reaction time, high yields mdpi.com | High: The general applicability of this method to ketones suggests it would be effective for 3-methylcyclohexanone. |

| Electrosynthesis from Nitrate | Use of Renewable Feedstocks, Safer Chemistry | Aqueous nitrate, Zn-Cu alloy catalyst, ambient temperature and pressure nih.gov | Upgrades nitrate waste, avoids harsh reagents, can use renewable energy nih.gov | Moderate: Conceptually applicable, but would require specific catalyst development and optimization for 3-methylcyclohexanone. |

| Direct Oxidation-Oximization | Atom Economy, Reduced Derivatives | Cyclohexane, ammonium acetate (B1210297), titanium silicalite catalyst researchgate.net | Starts from a cheaper, less functionalized precursor, simplifying the process researchgate.net | Moderate: A similar approach could potentially be developed starting from methylcyclohexane, but would require significant research. |

Greener Beckmann Rearrangement

Beyond synthesis, green chemistry principles are being applied to the characteristic reactions of oximes. The Beckmann rearrangement, which converts oximes into amides, is a reaction of significant industrial importance, particularly in the production of caprolactam from cyclohexanone oxime for Nylon 6 manufacturing wikipedia.org.

Q & A

Q. What are the standard protocols for synthesizing 3-methylcyclohexanone oxime in academic laboratories?

The synthesis typically involves reacting 3-methylcyclohexanone with hydroxylamine under acidic or basic conditions. Hydroxylamine hydrochloride is preferred over free hydroxylamine due to safety concerns, generating water and HCl as by-products . Microwave-assisted, ultrasonic, or mechanochemical methods can enhance reaction efficiency . For purification, techniques like recrystallization or column chromatography are employed, with Gas Chromatography (GC) used to verify product purity and identify isomers .

Q. How is this compound characterized structurally?

Characterization involves spectroscopic methods:

- FTIR and NMR : To confirm the oxime functional group (C=N-OH) and methyl substitution pattern. For example, NMR can distinguish syn/anti isomers based on hydroxyl proton shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Computational Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and optimize geometries .

Q. What reaction mechanisms govern the dehydration of this compound?

Acid-catalyzed dehydration follows carbocation formation, with competing pathways (e.g., E1, E2). Zaitsev’s rule may not always predict major products due to steric effects or transition-state stability. GC analysis identifies products like 3-methylcyclohexene and methylenecyclohexane, requiring mechanistic interpretation of competing pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in product distribution during dehydration reactions?

Deviations from Zaitsev’s rule (e.g., favoring less substituted alkenes) arise from steric hindrance or kinetic control. Advanced GC-MS coupled with isotopic labeling () or computational modeling (e.g., transition-state calculations) can clarify dominant pathways. For example, steric bulk at the β-carbon may disfavor formation of the most substituted alkene .

Q. What statistical methods optimize reaction conditions for this compound hydrolysis?

The Box-Behnken Design (BBD) is a response surface methodology (RSM) tool to model interactions between variables (e.g., temperature, catalyst loading, water content). A quadratic equation predicts optimal conditions, validated experimentally. For instance, a BBD study on cyclohexanone oxime hydrolysis achieved >95% conversion by analyzing three factors at three levels .

Q. How do transition-metal catalysts enhance the selectivity of oxime transformations?

Catalysts like Co/Zn-grafted mesoporous silica nanoparticles (CZM-1) enable high conversion (98%) and selectivity (97%) in oxime synthesis under mild conditions (room temperature, UV irradiation). The catalytic activity depends on metal coordination and surface acidity, with lower Co content improving selectivity by reducing over-oxidation .

Q. What strategies mitigate toxicity risks when handling this compound in biological studies?

While structural analogs like cyclohexanone oxime exhibit hematotoxicity in rats, researchers should:

Q. How are oxime esters leveraged in heterocyclic compound synthesis?

Oxime esters undergo cyclization via transition-metal catalysis (e.g., Pd, Cu) or metal-free conditions (e.g., I, heat) to form pyridines, isoxazoles, or quinolones. For example, cyclohexanone oxime esters react with alkynes under Pd catalysis to yield substituted pyrroles. Substituent effects on the oxime moiety dictate regioselectivity .

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?

- Antioxidant Activity : DPPH radical scavenging assays.

- Anti-inflammatory : Inhibition of COX-2 or TNF-α production in macrophage cells.

- Cytotoxicity : IC determination against cancer cell lines (e.g., MCF-7) using SRB assays.

- Antibacterial : Disk diffusion or MIC tests against Gram-positive/negative strains .

Q. How do ionic liquids (ILs) improve the sustainability of oxime synthesis?

ILs like butyl imidazolium salts act as recyclable solvents, reducing waste and energy consumption. They stabilize intermediates via hydrogen bonding, enhancing reaction rates. For example, IL-mediated oxime synthesis achieves >90% yield with five reuse cycles, confirmed by NMR monitoring .

Methodological Notes

- Data Interpretation : Conflicting product ratios in GC analyses may require kinetic vs. thermodynamic control studies (e.g., variable-temperature NMR) .

- Experimental Design : Always include triplicate runs and blank controls in BBD studies to ensure reproducibility .

- Safety Protocols : Hydroxylamine hydrochloride must be stored in airtight containers to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.